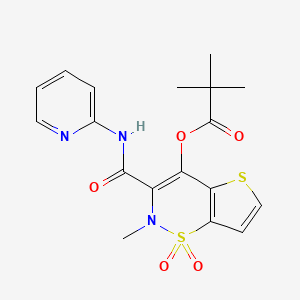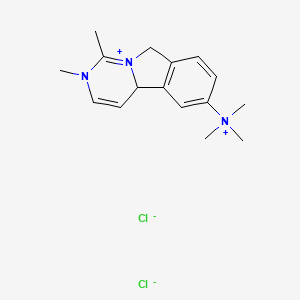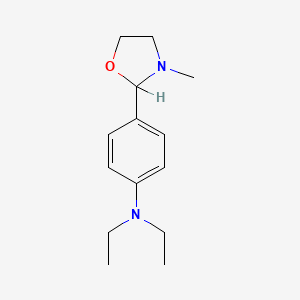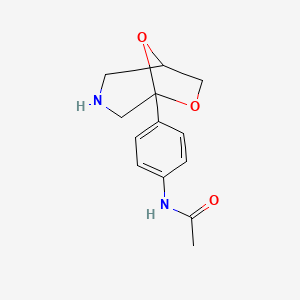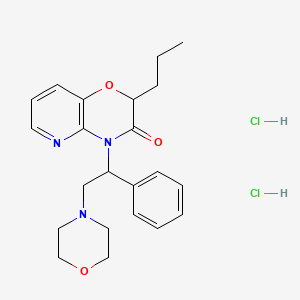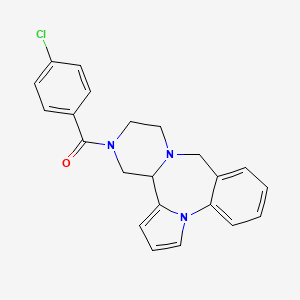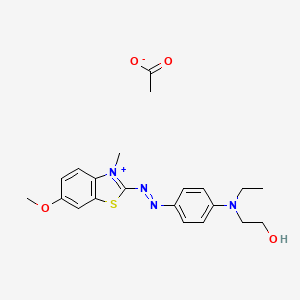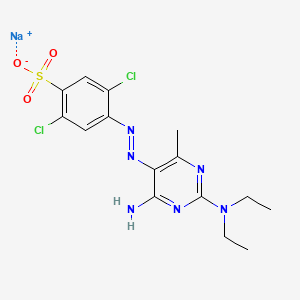
N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide” is a complex organic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes multiple functional groups such as amides, hydroxyls, and benzyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the diazepine core, followed by the introduction of the acetylamino-pentyl and dibenzyl groups. Common reagents used in these steps include protecting groups, reducing agents, and catalysts to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
“N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the amide groups may produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide” include other diazepines with similar functional groups. Examples include:
- Diazepam
- Clonazepam
- Lorazepam
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties compared to other diazepines.
Properties
CAS No. |
167826-31-5 |
|---|---|
Molecular Formula |
C33H48N4O5 |
Molecular Weight |
580.8 g/mol |
IUPAC Name |
N-[5-[(4R,5S,6S,7R)-3-(5-acetamidopentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]pentyl]acetamide |
InChI |
InChI=1S/C33H48N4O5/c1-25(38)34-19-11-5-13-21-36-29(23-27-15-7-3-8-16-27)31(40)32(41)30(24-28-17-9-4-10-18-28)37(33(36)42)22-14-6-12-20-35-26(2)39/h3-4,7-10,15-18,29-32,40-41H,5-6,11-14,19-24H2,1-2H3,(H,34,38)(H,35,39)/t29-,30-,31+,32+/m1/s1 |
InChI Key |
CFFYNIWNUKREJO-ZRTHHSRSSA-N |
Isomeric SMILES |
CC(=O)NCCCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCCCNC(=O)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NCCCCCN1C(C(C(C(N(C1=O)CCCCCNC(=O)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



